molecular formula C25H30N2O2 B486071 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 825607-12-3

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B486071
CAS No.: 825607-12-3
M. Wt: 390.5g/mol
InChI Key: YSSLSXOLYWOORO-UHFFFAOYSA-N
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Description

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a naphthalenyloxypropanol moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Substitution with Dimethylphenyl Group: The piperazine ring is then substituted with a 2,3-dimethylphenyl group using a nucleophilic substitution reaction.

    Attachment of Naphthalenyloxypropanol Moiety: The final step involves the reaction of the substituted piperazine with a naphthalenyloxypropanol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(phenoxy)propan-2-ol: Similar structure but with a phenoxy group instead of a naphthalenyloxy group.

    1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(benzyloxy)propan-2-ol: Contains a benzyloxy group instead of a naphthalenyloxy group.

Uniqueness

1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of both the dimethylphenyl and naphthalenyloxy groups, which may confer distinct pharmacological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-19-6-5-9-25(20(19)2)27-14-12-26(13-15-27)17-23(28)18-29-24-11-10-21-7-3-4-8-22(21)16-24/h3-11,16,23,28H,12-15,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSLSXOLYWOORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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